molecular formula C8H7N3O2S B2499870 Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 2091691-82-4

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2499870
CAS No.: 2091691-82-4
M. Wt: 209.22
InChI Key: WMSOTJQOBVVWJM-UHFFFAOYSA-N
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Description

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with a molecular formula of C8H7N3O2S. This compound is notable for its unique structure, which includes a thieno[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclocondensation of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the target molecule.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine compounds .

Scientific Research Applications

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)6-5(9)4-2-10-3-11-7(4)14-6/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSOTJQOBVVWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CN=CN=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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